(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide
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Overview
Description
(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide is an organic compound with a complex structure that includes a cyano group, a dimethylamino group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of (2E,4E)-5-phenyl-2-cyano-2,4-pentadienethioamide with α-bromoketones . This reaction proceeds under mild heating in a solvent such as dimethylformamide (DMF), leading to the formation of the desired compound in good yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as nonlinear optical materials.
Mechanism of Action
The mechanism of action of (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The conjugated diene system allows for electron delocalization, which can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- (2E,4E)-5-(dimethylamino)-2,4-pentadienal
- (2E,4E)-2-dimethylamino-5-phenyl-penta-2,4-dienenitrile
Uniqueness
(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide is unique due to its specific combination of functional groups and conjugated diene system. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide |
InChI |
InChI=1S/C9H13N3O/c1-7(4-5-12(2)3)8(6-10)9(11)13/h4-5H,1-3H3,(H2,11,13)/b5-4+,8-7+ |
InChI Key |
BQVXCXDDOBSDQZ-AOSYACOCSA-N |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/C=C/N(C)C |
Canonical SMILES |
CC(=C(C#N)C(=O)N)C=CN(C)C |
Origin of Product |
United States |
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